molecular formula C37H44O10 B1236297 Gnididin

Gnididin

货号: B1236297
分子量: 648.7 g/mol
InChI 键: OBYWPUMYSJSSFH-GCWWINTLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gnididin is a diterpenoid.

常见问题

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Gnididin’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. These methods should be cross-validated with established protocols for diterpenoid compounds, and purity thresholds (e.g., ≥95%) must be explicitly stated in experimental sections .

Q. How can researchers establish baseline cytotoxicity thresholds for this compound in preclinical studies?

Use standardized cell viability assays (e.g., MTT or CCK-8) across multiple cell lines, including non-cancerous controls, to differentiate between selective and non-selective cytotoxicity. Dose-response curves should be generated with at least three biological replicates, and IC50 values must be statistically validated against negative controls (e.g., DMSO) .

Q. What experimental controls are critical when evaluating this compound’s anti-inflammatory activity in vitro?

Include positive controls (e.g., dexamethasone for cytokine suppression) and vehicle controls to account for solvent effects. Validate results using orthogonal assays (e.g., ELISA for IL-6 and TNF-α quantification alongside NF-κB luciferase reporter assays) to minimize false positives from assay-specific artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Conduct a meta-analysis of existing data to identify variables such as differences in compound sourcing (natural extraction vs. synthetic), assay conditions (e.g., serum concentration in cell culture), or model systems (primary cells vs. immortalized lines). Replicate conflicting experiments under harmonized protocols and apply statistical frameworks like Bayesian analysis to quantify uncertainty .

Q. What strategies can address bioavailability limitations in this compound’s in vivo efficacy studies?

Employ pharmacokinetic profiling to identify absorption barriers and test formulation adjuvants (e.g., lipid nanoparticles or cyclodextrin complexes). Use deuterium-labeled this compound in mass spectrometry imaging to track tissue distribution and metabolism in rodent models .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology in complex biological systems?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map target pathways. Use network pharmacology models to distinguish direct targets from downstream effects, and validate findings with CRISPR/Cas9 knockout models or chemical proteomics .

Q. What methodological rigor is required to validate this compound’s purported epigenetic modulation effects?

Combine chromatin immunoprecipitation (ChIP-seq) for histone modification analysis with whole-genome bisulfite sequencing for DNA methylation profiling. Control for off-target effects using epigenetic inhibitors (e.g., JQ1 for BET proteins) and correlate findings with functional assays (e.g., qPCR of gene targets) .

Q. Data Analysis & Reporting

Q. How should researchers handle batch-to-batch variability in this compound isolated from natural sources?

Document geographic and seasonal sourcing of plant material, and apply principal component analysis (PCA) to chromatographic fingerprints to quantify variability. Use synthetic this compound as a reference standard to isolate biological activity from phytochemical noise .

Q. What statistical methods are recommended for analyzing dose-dependent synergies between this compound and chemotherapeutics?

Apply the Chou-Talalay combination index (CI) method to distinguish additive, synergistic, or antagonistic effects. Use high-content screening (HCS) with multi-parametric readouts (e.g., apoptosis, cell cycle arrest) to validate mechanistic synergy .

Q. How can machine learning improve target prediction for this compound’s understudied analogs?

Train graph neural networks (GNNs) on structural fingerprints (e.g., Morgan fingerprints) and bioactivity databases (ChEMBL, PubChem) to predict binding affinities. Validate top candidates with molecular dynamics simulations and in vitro kinase profiling .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s preclinical toxicity studies?

Adhere to ARRIVE guidelines for in vivo experiments, including detailed reporting of animal husbandry, randomization, and blinding. Deposit raw data (e.g., histopathology images, serum biochemistry) in FAIR-aligned repositories like Zenodo .

Q. How can researchers mitigate bias in retrospective studies analyzing this compound’s ethnopharmacological uses?

Apply TRIPOD guidelines for predictive model development and use propensity score matching to control for confounding variables in observational data. Partner with local communities to validate traditional knowledge through participatory research frameworks .

属性

分子式

C37H44O10

分子量

648.7 g/mol

IUPAC 名称

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h10-19,23,25,27,29-32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,27+,29-,30+,31-,32-,33+,34-,35+,36+,37?/m1/s1

InChI 键

OBYWPUMYSJSSFH-GCWWINTLSA-N

SMILES

CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

手性 SMILES

CCCCC/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@]23[C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]2[C@@H]6[C@]1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

规范 SMILES

CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

同义词

gnididin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gnididin
Reactant of Route 2
Gnididin
Reactant of Route 3
Gnididin
Reactant of Route 4
Gnididin
Reactant of Route 5
Gnididin
Reactant of Route 6
Gnididin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。